molecular formula C21H24N2OS2 B273858 3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one

3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B273858
M. Wt: 384.6 g/mol
InChI Key: LRIQXJHWMNQVDD-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to act by inhibiting various enzymes and proteins involved in different metabolic pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been reported to have anti-inflammatory effects, which can reduce inflammation in various tissues. Additionally, it has been studied for its potential to regulate glucose and lipid metabolism, which can be beneficial in the treatment of diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential applications in various scientific research areas, its ease of synthesis, and its relatively low cost. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of various cancer cells. Another direction is to study its potential as an antimicrobial agent, as it has been shown to have activity against various bacteria and fungi. Additionally, further studies are needed to determine its safety and efficacy in vivo and to identify potential drug targets for its use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiophenol and cyclohexanone in the presence of acetic acid and hydrochloric acid. The resulting product is then reacted with ethyl-6-methyl-2(1H)-quinolinone-1-carboxylate in the presence of ammonium acetate and acetic acid to obtain the desired compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

3-cyclohexyl-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential applications in various scientific research areas. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential as an antioxidant, antidiabetic, and antiviral agent. Additionally, it has been explored for its ability to inhibit various enzymes and proteins involved in different metabolic pathways.

properties

Molecular Formula

C21H24N2OS2

Molecular Weight

384.6 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-(1-ethyl-6-methylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N2OS2/c1-3-22-17-11-9-14(2)13-15(17)10-12-18(22)19-20(24)23(21(25)26-19)16-7-5-4-6-8-16/h9-13,16H,3-8H2,1-2H3/b19-18+

InChI Key

LRIQXJHWMNQVDD-VHEBQXMUSA-N

Isomeric SMILES

CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C=C(C=C2)C

SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4CCCCC4)C=C(C=C2)C

Canonical SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4CCCCC4)C=C(C=C2)C

Origin of Product

United States

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